Phosphoramidon (N-(α-Rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp) is a potent and relatively specific inhibitor of metalloproteases, originally isolated from the fermentation broth of Streptomyces tanashiensis. [] Its primary use in scientific research is as a pharmacological tool to investigate the roles of various metalloproteases, particularly neutral endopeptidase 24.11 (NEP 24.11) and endothelin-converting enzyme (ECE). [] It has been instrumental in elucidating the physiological and pathophysiological roles of these enzymes in various organ systems, including the cardiovascular, respiratory, and nervous systems.
Molecular Structure Analysis
Phosphoramidon consists of a Rhamnose sugar moiety linked to a phosphoramidate group, which in turn is attached to a dipeptide consisting of Leucine and Tryptophan. [] This unique structure contributes to its specificity for certain metalloproteases.
Mechanism of Action
Phosphoramidon acts as a transition-state analog inhibitor of metalloproteases. [] It mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The phosphoramidate group of Phosphoramidon chelates the active site zinc ion of the metalloprotease, while the Leucine and Tryptophan residues occupy the enzyme's substrate binding pockets. This interaction effectively blocks the enzyme's active site, preventing it from cleaving its natural substrates. []
Applications
Cardiovascular System: Research using Phosphoramidon has demonstrated its ability to inhibit the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor, in various models, including the human forearm [], rat kidney [, ], and guinea pig lung []. This inhibition often leads to a reduction in vasoconstriction and blood pressure. [, ]
Respiratory System: Phosphoramidon potentiates the bronchoconstrictor effects of tachykinins, suggesting a role for neutral endopeptidase in regulating airway smooth muscle tone. [, , , , ] Additionally, Phosphoramidon has been shown to induce cough in guinea pigs, potentially by influencing neuropeptide levels in the airways. []
Nervous System: Studies have shown that Phosphoramidon can influence the activity of enkephalins in the central nervous system, potentially through inhibition of enkephalinases. This has been linked to changes in blood pressure and modulation of the cholinergic system. []
Other Applications: Phosphoramidon has also been used to study the role of metalloproteases in processes like intestinal motility [], sweating [], and chagasic cardiomyopathy. [] It has been instrumental in identifying potential therapeutic targets for various diseases.
Related Compounds
Thiorphan
Compound Description: Thiorphan is a specific, potent and competitive inhibitor of neutral endopeptidase 24.11 (NEP) [, , , , , , , , , ]. It is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of NEP, particularly in the degradation of neuropeptides such as enkephalins.
Relevance: Thiorphan's structural similarity to Phosphoramidon allows it to also inhibit ECE, but to a lesser extent. This difference in selectivity for NEP makes it a useful tool for dissecting the individual contributions of NEP and ECE in various biological processes, particularly when used in conjunction with Phosphoramidon [, , , , ].
Relevance: The high selectivity of Kelatorphan for NEP makes it a valuable tool in research aiming to differentiate the effects of NEP inhibition from those of ECE inhibition, especially in studies where the use of Phosphoramidon could confound the interpretation of results due to its dual inhibition profile [].
Big Endothelin-1 (Big ET-1)
Compound Description: Big ET-1 is the precursor peptide of Endothelin-1 (ET-1), a potent vasoconstrictor [, , , , , , , ]. Big ET-1 itself has minimal vasoconstrictor activity, but undergoes enzymatic cleavage by ECE to produce the highly active ET-1.
Relevance: The conversion of Big ET-1 to ET-1 is the key process targeted by Phosphoramidon. Studies investigating the effects of Phosphoramidon frequently utilize Big ET-1 as a tool to assess the degree of ECE inhibition achieved, ultimately providing insights into the role of ET-1 in various physiological and pathological conditions [, , , , , , ].
Endothelin-1 (ET-1)
Compound Description: ET-1, a potent vasoconstrictor, is produced from Big ET-1 via enzymatic cleavage by ECE [, , , , , , , , , ].
Relevance: Phosphoramidon, by inhibiting ECE, prevents the formation of ET-1. Research often uses Phosphoramidon's ability to block ET-1 production to study the role of this peptide in various physiological processes, particularly those related to cardiovascular function and disease [, , , , , ].
C-terminal fragment (CTF)
Compound Description: CTF is a fragment of the Big ET-1 molecule, produced alongside ET-1 during the ECE-mediated cleavage of Big ET-1 []. CTF itself is generally considered biologically inactive.
Relevance: The presence of CTF serves as a marker of ECE activity []. In conjunction with measuring ET-1 levels, monitoring CTF levels can help researchers understand the dynamics of Big ET-1 conversion and the effectiveness of ECE inhibitors like Phosphoramidon.
Substance P (SP)
Compound Description: SP is a neuropeptide that plays a significant role in pain transmission, inflammation, and smooth muscle contraction [, , , , , , ].
Relevance: NEP, the enzyme inhibited by Thiorphan and to a lesser extent by Phosphoramidon, is involved in the breakdown of SP [, , , , , ]. Studies use Phosphoramidon and Thiorphan to explore the intricate interplay between NEP activity, SP levels, and various physiological responses, including bronchoconstriction, cough reflex, and pain perception.
Neurokinin A (NKA)
Compound Description: NKA, also known as Substance K, belongs to the family of tachykinin neuropeptides and is involved in various physiological processes, including smooth muscle contraction, pain transmission, and inflammation [, , , , ].
Relevance: Like SP, NKA is a substrate for NEP, the enzyme inhibited by Thiorphan and to a lesser extent by Phosphoramidon [, , , , ]. Research utilizes these inhibitors to investigate the contribution of NEP in regulating NKA levels and its downstream effects, especially in the context of airway smooth muscle contraction and bronchoconstriction.
N-Phosphoryl-L-leucinamide (P-Leu-NH2)
Compound Description: P-Leu-NH2 is a synthetic phosphoramidate compound that acts as a potent inhibitor of thermolysin, a bacterial metalloprotease [].
Relevance: P-Leu-NH2 serves as a simplified structural analog of Phosphoramidon, aiding in the understanding of the key structural features responsible for the inhibitory activity of Phosphoramidon against metalloproteases [].
SCH 37224
Compound Description: SCH 37224 is an experimental anti-allergy compound that has been shown to inhibit hyperventilation-induced bronchoconstriction (HIB) in guinea pigs []. Its mechanism of action is thought to involve the inhibition of tachykinin release from airway C fibers.
Relevance: SCH 37224's ability to inhibit the neuropeptide component of HIB, a phenomenon also influenced by phosphoramidon, highlights the potential role of tachykinins and their degradation pathways in airway hyperresponsiveness. Although their mechanisms might differ, both compounds ultimately target pathways involved in the regulation of bronchoconstriction, albeit through different mechanisms [].
BQ-123
Compound Description: BQ-123 is a selective antagonist of the endothelin A (ETA) receptor, a subtype of receptor that binds to ET-1 []. BQ-123 competitively blocks the binding of ET-1 to ETA receptors, thereby inhibiting the vasoconstrictor effects of ET-1.
Relevance: BQ-123 and Phosphoramidon both target the ET-1 pathway but through distinct mechanisms []. BQ-123 acts downstream by directly blocking the receptor responsible for mediating ET-1's effects, whereas Phosphoramidon acts upstream by inhibiting the enzyme responsible for ET-1 synthesis. Comparison of their effects helps elucidate the role of ETA receptors in various physiological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphoramidon is a dipeptide isolated from the cultures of Streptomyces tanashiensis. It has a role as a bacterial metabolite, an EC 3.4.24.11 (neprilysin) inhibitor and an EC 3.4.24.71 (endothelin-converting enzyme 1) inhibitor. It is a deoxyaldohexose phosphate and a dipeptide. Phosphoramidon is a natural product found in Streptomyces tanashiensis with data available.
Neprilysin (NEP) and NEP2 are membrane-bound zinc metalloproteases. Phosphoramidon is a natural and potent inhibitor of NEP and NEP2, with Ki values of 2 nM for both enzymes. It is also a weak inhibitor of the related zinc metalloprotease endothelin-converting enzyme (Ki = 3.5 µM). Phosphoramidon has little or no effect on a variety of other proteases, including trypsin, papain, chymotrypsin, pepsin, and angiotensin-converting enzyme. Phosphoramidon disodium is a neutral endopeptidase (neprilysin) inhibitor. It blocks degradation of amyloid β peptides and endothelin converting enzyme (ECE).
24-Nor-D:A-friedooleana-1(10),5,7-tetraen-29-oic acid, 3-hydroxy-2-oxo-, methyl ester is a natural product found in Celastrus monospermus, Hippocratea volubilis, and other organisms with data available.
PRN1008 is a potent, selective and reversible covalent inhibitor of BTK ((IC50 = 1.3 ± 0.5 nM).) with extended PD effects in vivo. PRN1008 was safe and well tolerated after single and 10 day dosing in humans. Dosing to achieve > 90% occupancy after a dose results in consistent and prolonged target occupancy. BTK target coverage with a daily dose of ≥300mg reached therapeutic levels based on translational studies in a rat model of arthritis. These data support continued development of PRN1008 as a therapeutic agent for rheumatoid arthritis.
PRN694 is a highly selective and potent covalent inhibitor of Tec kinases IL-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It inhibits Th1 and Th17 differentiation and cytokine production.
pan FGFR Inhibitor PRN1371 is a highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3 and 4 (FGFR1-4) with potential antiangiogenic and antineoplastic activities. FGFR1-4 tyrosine kinase inhibitor PRN1371 specifically binds to a conserved cysteine residue in the glycine-rich loop in FGFRs and inhibits their tyrosine kinase activity, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs are a family of receptor tyrosine kinases, which may be upregulated in various tumor cell types and may be involved in tumor cell differentiation, proliferation and survival, and in tumor angiogenesis. This agent potently inhibits FGFR1-4 but does not inhibit other tyrosine kinases, even those that share the conserved cysteine, which may improve therapeutic responses and decrease toxicity when compared with less selective inhibitors.
2,2-diphenylpentanoic acid 2-(diethylamino)ethyl ester is a diarylmethane. An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.